D-Lysine Incorporation via This Building Block Increases Peptide Lifetime from 1 Minute to >24 Hours Compared to L-Lysine
In a head-to-head comparison within the same study, replacing L-lysine with D-lysine in a synthetic peptide extended the observed lifetime from 1 minute (peptide 2a) to greater than 24 hours (peptide 2c) under physiological buffer conditions [1]. After 24 hours, 12% of the D-lysine-containing peptide remained intact, whereas the L-lysine analog was completely degraded within minutes [1].
| Evidence Dimension | Peptide half-life in pH 7.1 buffer at 37°C |
|---|---|
| Target Compound Data | D-lysine peptide 2c: t₁/₂ > 24 h; 12% remaining after 24 h |
| Comparator Or Baseline | L-lysine peptide 2a: t₁/₂ ≈ 1 min |
| Quantified Difference | >1,400-fold increase in half-life |
| Conditions | pH 7.1 buffer, 37°C, monitored by HPLC; data from Table 1 of reference |
Why This Matters
This quantitative stability advantage means that using this compound to incorporate D-lysine into a therapeutic peptide candidate directly translates to longer in vivo half-life, potentially reducing dosing frequency and improving therapeutic index.
- [1] Table 1, "Peptide lifetime comparison: L-lysine vs D-lysine substitution," PMC article PMC5493043, 2017. View Source
